di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Description

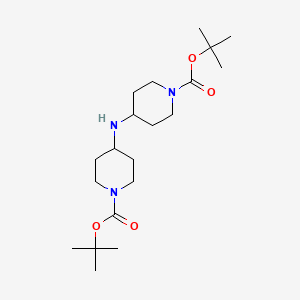

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate (CAS 1404196-18-4) is a piperidine-based compound featuring two tert-butyl carbamate groups linked via a central azanediyldi (NH) spacer. Its molecular formula is C₂₀H₃₇N₃O₄, with a molecular weight of 383.53 g/mol and a purity of ≥95% . The tert-butyl carbamate (Boc) groups serve as protective moieties for amines, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural flexibility and stability under basic conditions enhance its utility in multi-step synthetic pathways.

Properties

IUPAC Name |

tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-19(2,3)26-17(24)22-11-7-15(8-12-22)21-16-9-13-23(14-10-16)18(25)27-20(4,5)6/h15-16,21H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTLPBVIJGCDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate (CAS: 1404196-18-4) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

- Molecular Formula : CHNO

- Molar Mass : 373.52 g/mol

Research indicates that this compound may exhibit multiple biological activities, particularly in the context of neuroprotective effects and its role as an inhibitor of certain enzymes related to neurodegenerative diseases.

Neuroprotective Effects

In vitro studies have suggested that compounds similar to this compound can protect neuronal cells from apoptotic stimuli. For instance, related compounds have been shown to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease, thereby reducing neuroinflammation and oxidative stress in astrocytes .

In Vitro Studies

A study investigating the protective effects of related compounds on astrocytes exposed to Aβ demonstrated that these compounds can significantly improve cell viability. The mechanism involved the reduction of inflammatory cytokines such as TNF-α and IL-6, which are typically elevated in neurodegenerative conditions .

In Vivo Studies

In vivo evaluations have shown that similar compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition is beneficial in conditions like Alzheimer's disease where cholinergic neurons are compromised . The IC values for AChE inhibition were noted to be around 15.4 nM for structurally related compounds .

Case Studies

- Neuroprotection Against Aβ Toxicity :

-

Metabolism and Excretion :

- Study : Rat metabolism studies indicated that related compounds undergo significant metabolic transformations, leading to urinary excretion of metabolites that could serve as biomarkers for human exposure . This suggests potential applications in monitoring environmental exposure to similar compounds.

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate is primarily utilized in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study: PROTACs Development

Recent research has highlighted the use of this compound as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. The incorporation of this compound into these constructs has shown promising results in enhancing the oral bioavailability and efficacy of drug candidates targeting androgen receptors in prostate cancer treatment .

Biochemical Research

In biochemical applications, this compound serves as a biochemical reagent for various assays and experiments.

Application in Protein Interaction Studies

The compound's ability to form stable complexes with proteins makes it suitable for studying protein-protein interactions. Researchers have utilized it to investigate the dynamics of protein folding and aggregation, which are critical in understanding diseases linked to protein misfolding such as Alzheimer's .

Synthetic Methodologies

This compound is also significant in synthetic organic chemistry.

Synthesis of Novel Compounds

It acts as an intermediate in the synthesis of more complex molecules, including various piperidine derivatives. The versatility of this compound allows chemists to explore new synthetic pathways that could lead to the discovery of novel therapeutic agents .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Similarities

The compound belongs to a broader class of Boc-protected piperidine derivatives. Below is a comparative analysis with key analogues:

Table 1: Key Properties of Di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate and Analogues

Key Differences and Implications

Linker Flexibility vs. Rigidity :

- The NH spacer in the target compound provides conformational flexibility, enabling interactions with diverse substrates in synthesis .

- In contrast, pyridine (CAS 633283-54-2) and pyrimidine (CAS 1353956-51-0) linkers introduce rigidity, enhancing target specificity in drug design .

This makes it suitable for kinase inhibition in oncology .

Synthetic Utility :

- The bipiperidine derivative (CAS 165528-89-2) lacks a spacer, limiting its use in sterically demanding reactions but favoring coordination chemistry .

- The target compound’s NH spacer allows for modular functionalization, such as introducing fluorinated or methyl groups (e.g., QW-8784 in ) .

Purity and Stability :

- While the target compound is typically ≥95% pure, analogues like Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate (CAS 1464788-84-8) achieve ≥98% purity, suggesting stricter quality control for halogenated derivatives .

Preparation Methods

Starting Materials and Key Intermediates

tert-Butyl 4-aminopiperazine-1-carboxylate is a common intermediate used for the introduction of the tert-butyl carbamate protecting group on piperazine nitrogen atoms. It can be prepared by reduction of nitroso or nitro precursors using zinc/acetic acid or lithium aluminum hydride in inert solvents like methanol or tetrahydrofuran.

Piperazine or piperidine derivatives bearing amino groups are typically protected with tert-butyl carbamate groups (Boc protection) to prevent undesired side reactions during coupling steps.

General Synthetic Strategy

The synthesis of di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate typically involves:

Step 1: Protection of amine groups

Introduction of tert-butyl carbamate groups on piperidine or piperazine amines to form tert-butyl 4-aminopiperazine-1-carboxylate or related intermediates. This is achieved by treating amines with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.Step 2: Coupling of protected amines

The protected amines are coupled to form the di-amine structure. Coupling reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) are used to activate carboxylic acid functionalities, enabling amide bond formation at room temperature in solvents like dichloromethane.Step 3: Reductive amination or nucleophilic substitution

In some protocols, reductive amination using zinc/acetic acid or lithium aluminum hydride reduction is employed to convert nitroso or nitro precursors to amines, which are then protected or coupled.

Representative Preparation Protocols

Detailed Research Findings and Notes

The reduction of nitroso precursors to amines is efficiently achieved with zinc powder in acetic acid or aqueous media at low temperatures (0–5°C), providing high yields of Boc-protected amines after workup and extraction.

Lithium aluminum hydride reduction offers an alternative but often results in lower yields and requires longer reaction times and careful quenching.

The coupling step to form the this compound involves carbodiimide-mediated amide bond formation with additives like HOBt to suppress side reactions and improve yield and purity.

Purification is typically done by silica gel chromatography using ethyl acetate/hexane gradients, yielding a clear, thick oil or solid product with high purity as confirmed by NMR and LCMS.

The process is scalable and adaptable for synthesis of related derivatives by varying the substituents on the piperidine rings or the protecting groups.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent for reduction | Methanol, THF, or water/methanol mixtures | Choice depends on reducing agent |

| Reducing agents | Zinc/acetic acid, lithium aluminum hydride | Zinc preferred for mild conditions |

| Temperature | 0–25°C | Low temperature prevents side reactions |

| Coupling reagents | EDC·HCl, HOBt, DMAP | Carbodiimide coupling standard |

| Reaction time | 2h (reduction), overnight (coupling) | Adequate for complete conversion |

| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient |

Q & A

Q. What are the recommended laboratory handling protocols for di-tert-butyl 4,4'-azanediyldipiperidine-1-carboxylate?

- Methodological Answer : Handling should follow standard safety protocols for tert-butyl carbamate derivatives. Wear respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Ensure adequate ventilation, and store the compound in a cool, dry environment away from oxidizing agents. Emergency eyewash stations and washing facilities must be accessible .

Q. How is this compound synthesized?

- Methodological Answer : While direct synthesis protocols for this compound are not detailed in the evidence, analogous tert-butyl carbamates are typically synthesized via Boc protection of amine groups. For example, in related piperidine derivatives, Boc anhydride (di-tert-butyl dicarbonate) reacts with primary or secondary amines in the presence of a base like DMAP or triethylamine. Reaction progress is monitored via TLC or HPLC .

Q. What analytical methods are suitable for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, particularly the tert-butyl groups (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm). High-resolution mass spectrometry (HRMS) can verify molecular weight. Purity analysis is best achieved via reverse-phase HPLC with a C18 column and UV detection at 254 nm, using a methanol/water gradient system .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : The tert-butyl groups create steric hindrance, limiting accessibility to the nitrogen lone pairs in the piperidine rings. This can reduce nucleophilicity and alter ligand-metal binding kinetics. Computational modeling (e.g., DFT) or comparative studies with less bulky analogs (e.g., methyl or benzyl derivatives) can quantify steric effects on reaction outcomes .

Q. What are the stability profiles of this compound under acidic or basic conditions?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane) but stable in mild bases. To assess stability, conduct accelerated degradation studies:

Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent history. Perform controlled recrystallization in solvents like ethyl acetate/hexane or DCM/methanol. Characterize crystalline forms via X-ray diffraction and compare with literature data. Solubility can be quantified using UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO, THF, water) .

Q. What role does this compound play in polymer or materials science applications?

- Methodological Answer : Similar tert-butyl-protected amines serve as monomers in polyimides or thermally stable polymers. For example, di-tert-butyl groups enhance solubility during polymerization and improve thermal stability (Tg > 300°C). To explore applications, copolymerize with dianhydrides (e.g., ODPA) and characterize mechanical/thermal properties via TGA and DMA .

Data Analysis and Experimental Design

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use statistical design of experiments (DoE) to identify critical factors (e.g., reaction temperature, stoichiometry, catalyst loading). For example, a Box-Behnken design can model interactions between variables. Monitor intermediates via LC-MS to pinpoint yield-limiting steps .

Q. What strategies mitigate side reactions during Boc deprotection of this compound?

- Methodological Answer : Acidic deprotection (e.g., TFA) may protonate piperidine nitrogens, leading to undesired byproducts. Use scavengers like triisopropylsilane to trap carbocations. Alternatively, employ milder conditions (e.g., HCl in dioxane) and monitor reaction progress in real-time using in-situ IR spectroscopy .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodological Answer :

Perform molecular docking or MD simulations to study interactions with metal centers (e.g., Pd, Ru). Software like Gaussian or Schrödinger Suite can calculate ligand binding energies and frontier molecular orbitals (HOMO/LUMO), guiding catalyst design for cross-coupling or hydrogenation reactions .

Safety and Compliance

Q. What are the occupational exposure limits (OELs) for this compound?

- Methodological Answer :

While specific OELs are not reported, apply ALARA principles. Use fume hoods for handling powders, and conduct air monitoring via NIOSH Method 0500. For risk assessment, reference structurally similar amines (e.g., piperidine derivatives) with established OELs (typically 0.1–1 mg/m³) .

Q. How should waste containing this compound be managed?

- Methodological Answer :

Collect waste in labeled containers for halogenated organics. Incinerate at > 1000°C with scrubbers to prevent NOx emissions. For small-scale labs, neutralize with acidic hydrolysis (e.g., 10% H2SO4) followed by biodegradation testing per OECD Guideline 301 .

Interdisciplinary Applications

Q. Can this compound serve as a precursor for bio-conjugation or prodrug design?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

Key challenges include maintaining purity (>95%) and minimizing solvent use. Adopt continuous flow chemistry for Boc protection steps, which improves heat/mass transfer. Validate scalability using QbD principles, focusing on critical quality attributes (CQAs) like particle size and residual solvents .

Contradiction Resolution

Q. How to address conflicting reports on the compound’s thermal stability?

- Methodological Answer :

Discrepancies may stem from analytical methods (e.g., TGA vs. DSC) or sample history. Conduct controlled TGA under nitrogen/air (10°C/min) to measure decomposition onset. Cross-validate with isothermal stability studies at 50–100°C, tracking mass loss and degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.